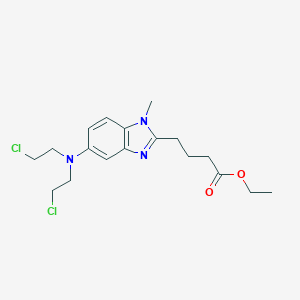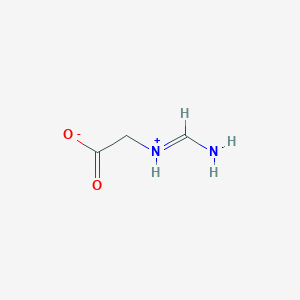
Ritropirroniumbromid
Übersicht
Beschreibung
Ritropirronium bromide is a racemic mixture composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide. It is primarily used for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease. This compound functions as a muscarinic antagonist, blocking the actions of endogenous acetylcholine or exogenous agonists, and acts as a bronchodilator agent .
Wissenschaftliche Forschungsanwendungen
Ritropirronium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in neurotransmission.
Medicine: Primarily used in the treatment of chronic obstructive pulmonary disease and other respiratory conditions.
Industry: Employed in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Wirkmechanismus
Target of Action
Ritropirronium bromide primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating several physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
Ritropirronium bromide acts as a muscarinic antagonist . This interaction with its targets leads to a decrease in the activity of the parasympathetic nervous system in the airways, resulting in bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by ritropirronium bromide is the cholinergic pathway . By acting as a muscarinic antagonist, ritropirronium bromide inhibits the action of acetylcholine, a neurotransmitter in this pathway. This inhibition leads to a decrease in parasympathetic activity, resulting in bronchodilation .
Pharmacokinetics
Drug-like molecules generally possess physicochemical properties that might enable them to become drugs should a disease-modifying receptor be identified . These properties often influence the ADME properties and thus the bioavailability of the compound .
Result of Action
The primary molecular effect of ritropirronium bromide’s action is the inhibition of the muscarinic acetylcholine receptors . This inhibition decreases the activity of the parasympathetic nervous system in the airways, leading to bronchodilation . On a cellular level, this results in the relaxation of smooth muscle cells in the airways, improving airflow and reducing symptoms in conditions like chronic obstructive pulmonary disease .
Biochemische Analyse
Biochemical Properties
Ritropirronium bromide plays a significant role in biochemical reactions. It acts as a muscarinic antagonist, a drug that binds to but does not activate muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists . This interaction with enzymes and proteins is crucial for its function.
Cellular Effects
The effects of Ritropirronium bromide on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a muscarinic antagonist, it blocks the actions of endogenous acetylcholine or exogenous agonists .
Molecular Mechanism
Ritropirronium bromide exerts its effects at the molecular level through several mechanisms. It binds to muscarinic cholinergic receptors without activating them, blocking the actions of endogenous acetylcholine or exogenous agonists . This results in changes in gene expression and can lead to enzyme inhibition or activation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ritropirronium bromide involves the esterification of 3-hydroxy-1,1-dimethylpyrrolidinium bromide with alpha-cyclopentylmandelate. The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of ritropirronium bromide follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ritropirronium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert ritropirronium bromide into its corresponding alcohols or amines.
Substitution: The bromide ion in ritropirronium bromide can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of ritropirronium bromide.
Reduction: Reduced forms such as alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ipratropium bromide: Another muscarinic antagonist used for similar indications.
Tiotropium bromide: A long-acting muscarinic antagonist with a similar mechanism of action.
Aclidinium bromide: Used for the maintenance treatment of chronic obstructive pulmonary disease.
Uniqueness
Ritropirronium bromide is unique due to its specific racemic composition and its particular efficacy in treating chronic obstructive pulmonary disease. Its balanced mixture of (2S,3R)- and (2S,3R)-glycopyrronium bromide provides a distinct pharmacological profile compared to other muscarinic antagonists .
Eigenschaften
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-54-2, 475468-09-8 | |
| Record name | threo-Glycopyrronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycopyrrolate, (2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCOPYRROLATE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCOPYRROLATE, (2R,3'R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















